
2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of sulfonamide compounds and exhibits promising pharmacological properties that make it a suitable candidate for drug development.
Applications De Recherche Scientifique
Molecular Structure and Conformation
The molecular structure and conformation of sulfonamide derivatives have been a subject of study, revealing insights into their chemical characteristics and potential for interaction with biological molecules. For example, studies have explored the molecular conformation and crystal packing of certain sulfonamide compounds, highlighting intramolecular interactions and the stability of their molecular conformations. These structural insights are critical for understanding the chemical behavior and potential biological interactions of these compounds Mohan Kumar et al., 2012.
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of sulfonamide derivatives and their evaluation as antimicrobial agents. Novel sulfonamide and carboxamide derivatives have been synthesized and shown to possess potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. This suggests the potential of these compounds in the development of new antimicrobial agents B. Krishnamurthy et al., 2011.
Chemical Synthesis and Reactivity
Research has also delved into the synthetic applications of sulfonamide groups, particularly in facilitating chemical reactions. For instance, sulfonamides have been used as terminators in cationic cyclisations, enabling the efficient formation of complex polycyclic systems. This application underscores the versatility of sulfonamides in synthetic organic chemistry and their role in enabling novel chemical transformations Charlotte M. Haskins et al., 2002.
Antioxidant Properties and Disease Treatment
Furthermore, sulfonamide derivatives have been explored for their antioxidant properties and potential in treating age-related diseases. Compounds possessing free radical scavenger groups have shown protective effects against cell viability and glutathione levels reduction induced by oxidative stress. This highlights the therapeutic potential of sulfonamide derivatives in the treatment of diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia Hongxiao Jin et al., 2010.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, Imatinib, a structurally related compound, specifically inhibits the activity of tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds, such as imatinib, bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to conformational changes in the target proteins, altering their activity.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Similar compounds have shown a variety of biological effects, including inhibition of certain enzymes and modulation of various biological activities .
Propriétés
IUPAC Name |
2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-12(2)11-21(19,20)17-10-13-4-8-18(9-5-13)14-15-6-3-7-16-14/h3,6-7,12-13,17H,4-5,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVBSFKJRLNLLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


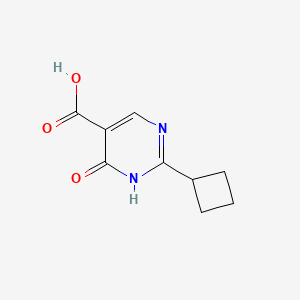
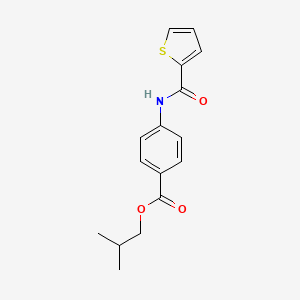
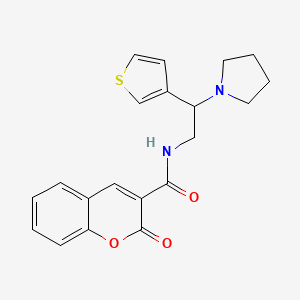
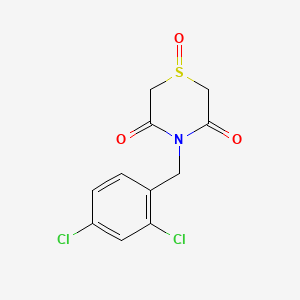
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)
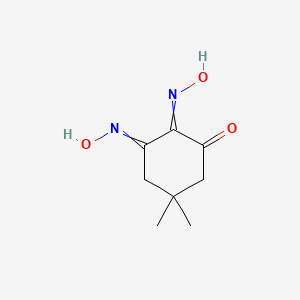
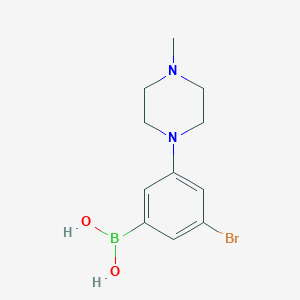
![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)

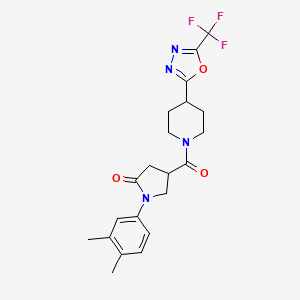
![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)